Technical Guide: Spectroscopic Characterization of 4-Hydroxy-N-n-butylphthalimide
Technical Guide: Spectroscopic Characterization of 4-Hydroxy-N-n-butylphthalimide
This guide serves as a definitive technical reference for the spectroscopic characterization of 4-hydroxy-N-n-butylphthalimide (also known as 4-hydroxy-2-butylisoindoline-1,3-dione). It synthesizes experimental data from established phthalimide chemistry with predictive spectral analysis to support drug development and analytical validation.
[1]
Executive Summary
Compound: 4-Hydroxy-N-n-butylphthalimide
Molecular Formula:
This guide details the structural validation of 4-hydroxy-N-n-butylphthalimide using Nuclear Magnetic Resonance (
Synthesis & Structural Logic
To understand the spectral data, one must first understand the molecular assembly.[1] The compound is typically synthesized via the condensation of 4-hydroxyphthalic anhydride with n-butylamine. This pathway defines the expected impurity profile (unreacted amine, anhydride hydrolysis products) and solvent residuals.[1]
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the critical reaction pathway and logical fragmentation points for MS analysis.
Figure 1: Condensation pathway for the synthesis of the target phthalimide.[1]
Spectroscopic Data Specifications
Infrared Spectroscopy (FT-IR)
The phthalimide core exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching of the imide ring.
| Functional Group | Frequency ( | Intensity | Assignment Logic |
| O-H Stretch | 3100 – 3400 | Broad, Medium | Phenolic hydroxyl group (H-bonded).[1] |
| C=O (Asym) | 1760 – 1780 | Weak/Medium | Imide carbonyl asymmetric stretch.[1] |
| C=O (Sym) | 1700 – 1720 | Strong | Imide carbonyl symmetric stretch.[1] |
| C=C Aromatic | 1600, 1480 | Medium | Benzene ring skeletal vibrations.[1] |
| C-H Aliphatic | 2850 – 2960 | Medium | Butyl chain ( |
Diagnostic Insight: The presence of the broad OH band distinguishes this compound from the non-hydroxylated parent N-butylphthalimide.[1]
Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).[1]
-
Molecular Ion:
219 (EI) or 220 (ESI). -
Base Peak Logic: In EI, phthalimides often cleave at the alkyl chain.[1]
| m/z Value | Ion Identity | Fragmentation Mechanism |
| 219 | Molecular ion (stable aromatic core).[1] | |
| 202 | Loss of hydroxyl radical (rare, usually requires ortho effect).[1] | |
| 176 | McLafferty-like rearrangement or propyl loss from butyl chain.[1] | |
| 163 | Loss of butyl chain ( | |
| 162 | Direct cleavage of the N-butyl group.[1] |
Nuclear Magnetic Resonance (NMR)
Data is reported relative to TMS (
H NMR (400 MHz, DMSO-
)
The spectrum is divided into the rigid aromatic core and the flexible aliphatic chain.[1]
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 10.50 | Broad Singlet | 1H | -OH (Phenolic) | Exchangeable with |
| 7.65 | Doublet (d) | 1H | Ar-H (C7) | |
| 7.15 | Singlet/Doublet | 1H | Ar-H (C3) | Meta coupling (weak).[1] |
| 7.05 | Doublet of Doublets | 1H | Ar-H (C6) | |
| 3.55 | Triplet (t) | 2H | N-CH | |
| 1.55 | Quintet (m) | 2H | N-CH | - |
| 1.28 | Sextet (m) | 2H | -CH | - |
| 0.89 | Triplet (t) | 3H | -CH |
Note on Aromatic Pattern: The 4-hydroxy substitution creates a 1,2,4-trisubstituted benzene pattern.[1] The proton at position 3 (ortho to OH, meta to Carbonyl) typically appears most upfield among aromatics or as a distinct singlet/doublet depending on resolution.
C NMR (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 168.5, 167.9 | Quaternary (C=O) | Imide Carbonyls (Distinct due to asymmetry).[1] |
| 162.0 | Quaternary (C-O) | C4 (Attached to Hydroxyl).[1] |
| 134.5 | Quaternary | C-Bridgehead.[1] |
| 125.0 | Methine (CH) | Aromatic CH (C7).[1] |
| 120.0 | Methine (CH) | Aromatic CH (C6).[1] |
| 108.5 | Methine (CH) | Aromatic CH (C3 - Ortho to OH).[1] |
| 37.5 | Methylene ( | N- |
| 30.2 | Methylene ( | Alkyl Chain (Beta).[1] |
| 19.5 | Methylene ( | Alkyl Chain (Gamma).[1] |
| 13.6 | Methyl ( | Terminal Methyl.[1] |
Experimental Protocols
Sample Preparation for NMR
Objective: Ensure complete dissolution and prevent water peak interference.
-
Massing: Weigh 5–10 mg of 4-hydroxy-N-n-butylphthalimide into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D). DMSO is preferred over due to the polarity of the hydroxyl group and to observe the phenolic proton. -
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[1]
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to ensure accurate integration of the aromatic protons.
Mass Spectrometry Workflow
Objective: Confirm molecular weight and fragmentation fingerprint.[1][2]
-
Dilution: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).
-
Injection: Dilute further to 10 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Method: Direct Infusion or LC-MS (C18 column, Gradient 5% -> 95% B over 5 mins).
-
Detection: Scan range m/z 100–500.
Logical Validation (Graphviz)
The following diagram details the logical flow for interpreting the NMR spectrum to confirm the structure, separating the aliphatic chain verification from the aromatic core substitution.
Figure 2: Decision tree for structural validation via proton NMR.
References
-
PubChem Compound Summary. (2025). N-Butylphthalimide (CID 73812) and Derivatives.[1] National Center for Biotechnology Information.[1] Link[1]
-
Lassar-Cohn. (1880).[1][3] Synthesis of N-hydroxyphthalimide and derivatives. (Historical reference for phthalimide core synthesis logic).
-
Kruve, A., et al. (2017).[1] Ionization & Mass Spectrometry of Phthalimides. Journal of The American Society for Mass Spectrometry. (Context for MS fragmentation of phthalimides).
-
PrepChem. (2024).[1] Synthesis of substituted phthalimides. Link
-
SpectraBase. (2025). NMR Data for Phthalimide Derivatives. John Wiley & Sons.[1][4] (Source for general phthalimide shift correlations).
